Chloraniformethan

Übersicht

Beschreibung

Synthesis Analysis

Chlorinated compounds, such as chlorins and chloroethylnitrosoureas, are synthesized through various methods, including derivatization of porphyrins for chlorins and reaction of thionyl chloride with hydroxyethyl derivatives for chloroethylnitrosoureas. These methods demonstrate the versatility in synthesizing chlorinated compounds, which may offer insights into potential synthesis pathways for Chloraniformethan (Taniguchi & Lindsey, 2017) (Parker, Kirk, & Ludlum, 1987).

Molecular Structure Analysis

The molecular structure of chlorinated compounds like Monochlorogallane and chloroethanols reveals complex arrangements, with Monochlorogallane demonstrating a dimeric structure with D2h symmetry and chloroethanols exhibiting intramolecular hydrogen bonding, indicating how structural analyses can provide detailed insights into the behavior and reactivity of chlorinated compounds (Johnsen et al., 2000) (Azrak & Wilson, 1970).

Chemical Reactions and Properties

Chlorinated compounds participate in various chemical reactions, including site-selective aliphatic C-H chlorination and reactions with organic nitrogen compounds during chlorination/chloramination processes. These reactions highlight the reactivity of chlorinated compounds and their potential to form a wide range of products under different conditions (Quinn et al., 2016) (Yang et al., 2012).

Physical Properties Analysis

The physical properties of chlorinated compounds, such as chlorinated polyaniline, are influenced by their chlorination degree, which affects solubility and electrical conductivity. Understanding these properties is crucial for their application in various fields, including materials science and electronics (Wang et al., 1994).

Chemical Properties Analysis

This compound's chemical properties could be inferred from studies on similar chlorinated compounds, which show a range of reactivities and stabilities. Compounds like chloranil and its reactions with organic substrates demonstrate the potential chemical behaviors, including electrophilic aromatic substitution and cycloaddition reactions, which might be relevant to understanding this compound's chemical properties (Christl, Braun, & Deeg, 2013).

Wissenschaftliche Forschungsanwendungen

Chlorophyll Fluorescence in Plant Physiology

- Background and Methodology : Chlorophyll fluorescence analysis is a powerful technique in plant physiology and ecophysiology, providing insights into the photosynthetic performance of plants. It's used to understand the organization and functioning of photosynthesis at both leaf and subcellular levels (Maxwell & Johnson, 2000).

Water Treatment and Environmental Impact

- Chlorination by-products : Chlorination in power plant cooling water systems can lead to the formation of chlorination by-products like trihalomethanes (THMs), which include Chloroform. These by-products, particularly THMs, are a concern due to their potential toxicity (Rajamohan et al., 2007).

- Toxicological Aspects of Trihalomethanes : THMs formed from water chlorination can pose health risks. Studies have assessed their genotoxic, cytotoxic, and mutagenic effects, highlighting the importance of understanding their impact on human health (Medeiros et al., 2019).

Remote Sensing and Crop Production

- Remote Sensing Applications : Chlorophyll a fluorescence is now measurable from remote sensing platforms, providing a means to track photosynthesis and gross primary productivity of terrestrial ecosystems. This opens new avenues for understanding environmental impacts on vegetation (Porcar‐Castell et al., 2014).

- Crop Production Strategies : Applications of chlorophyll fluorescence can enhance crop production strategies. It's a non-invasive method to monitor photosynthetic performance and can be used in screening programs to identify plants with improved performance under various environmental stresses (Baker & Rosenqvist, 2004).

Analytical Methods and Environmental Studies

- Analytical Method Development : The development of analytical procedures for chlorine dioxide determination is crucial, as it's a widely used disinfectant and bleaching agent. Various techniques like spectrophotometry, electroanalysis, and chromatography have been explored for this purpose (Tzanavaras et al., 2007).

- Fumigant Chloropicrin : Research on the degradation and volatilization of Chloropicrin, another chlorinated compound used in soil fumigation, is important for understanding its environmental impact. Studies have shown its rapid degradation and the effectiveness of surface covers in reducing its volatilization (Gan et al., 2000).

Educational and Practical Applications

- Educational Review on Chlorophyll Fluorescence : An educational review provides practical information on the hardware, methodology, and applications of chlorophyll a fluorescence technology, aiding researchers and students in its effective use (Kalaji et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

Chloraniformethan, also known as Chloraniformethane, is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It was used as a curative fungicide , suggesting it may interact with specific targets in fungi to inhibit their growth or reproduction

Biochemical Pathways

Given its use as a fungicide , it can be inferred that it may interfere with essential biochemical pathways in fungi, leading to their death or growth inhibition.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known to be moderately soluble in water and volatile , which could influence its bioavailability and distribution

Result of Action

As a fungicide, it likely leads to the death or growth inhibition of fungi

Eigenschaften

IUPAC Name |

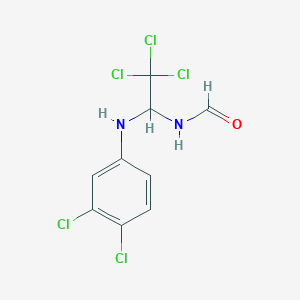

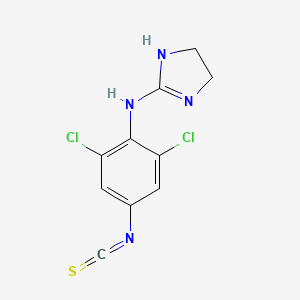

N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl5N2O/c10-6-2-1-5(3-7(6)11)16-8(15-4-17)9(12,13)14/h1-4,8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEFSLKDEDEWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(C(Cl)(Cl)Cl)NC=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041764 | |

| Record name | Chloraniformethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20856-57-9 | |

| Record name | Chloraniformethan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20856-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloraniformethan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020856579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloraniformethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloraniformethan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORANIFORMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30GSK201LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)